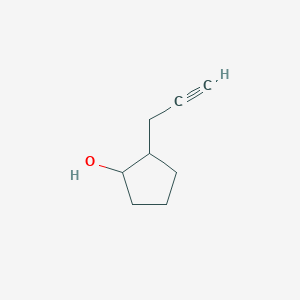

2-(Prop-2-yn-1-yl)cyclopentan-1-ol

Description

2-(Prop-2-yn-1-yl)cyclopentan-1-ol is an organic compound with the molecular formula C8H12O and a molecular weight of 124.18 g/mol It is characterized by a cyclopentane ring substituted with a prop-2-yn-1-yl group and a hydroxyl group

Properties

Molecular Formula |

C8H12O |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

2-prop-2-ynylcyclopentan-1-ol |

InChI |

InChI=1S/C8H12O/c1-2-4-7-5-3-6-8(7)9/h1,7-9H,3-6H2 |

InChI Key |

PWRQANNOJCCIKZ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC1CCCC1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Prop-2-yn-1-yl)cyclopentan-1-ol involves the reaction of cyclopentanol with sodium hydride in tetrahydrofuran under an inert atmosphere. This is followed by the addition of propargyl bromide in tetrahydrofuran and toluene, with the reaction mixture being refluxed . The overall reaction can be summarized as follows:

- Cyclopentanol + Sodium hydride → Intermediate

- Intermediate + Propargyl bromide → this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar steps as the laboratory methods but on a larger scale. Industrial processes may also incorporate additional purification steps to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-yn-1-yl)cyclopentan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The alkyne group can be reduced to an alkene or alkane.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products

Oxidation: Formation of 2-(Prop-2-yn-1-yl)cyclopentanone.

Reduction: Formation of 2-(Prop-2-yn-1-yl)cyclopentane.

Substitution: Formation of 2-(Prop-2-yn-1-yl)cyclopentyl chloride.

Scientific Research Applications

2-(Prop-2-yn-1-yl)cyclopentan-1-ol has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Prop-2-yn-1-yl)cyclopentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The prop-2-yn-1-yl group can participate in click chemistry reactions, forming stable triazole linkages . This property makes it useful in bioconjugation and drug development.

Comparison with Similar Compounds

2-(Prop-2-yn-1-yl)cyclopentan-1-ol can be compared with other similar compounds, such as:

2-(Prop-1-yn-1-yl)cyclopentan-1-ol: Similar structure but with a different position of the alkyne group.

2-(Prop-2-yn-1-yloxy)cyclopentane: Contains an ether linkage instead of a hydroxyl group.

2-(Prop-2-yn-1-yl)cyclopentane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

The uniqueness of this compound lies in its combination of a cyclopentane ring, a hydroxyl group, and a prop-2-yn-1-yl group, which provides a versatile platform for various chemical transformations and applications.

Biological Activity

2-(Prop-2-yn-1-yl)cyclopentan-1-ol is an organic compound with a unique structural configuration, featuring a cyclopentane ring, a hydroxyl group, and a prop-2-yn-1-yl substituent. Its molecular formula is C₈H₁₂O, and it has a molecular weight of 124.18 g/mol. This compound has garnered interest in the scientific community for its potential biological activities, including its role as an intermediate in the synthesis of biologically active compounds and its interactions with various biological targets.

The compound's structure imparts both hydrophilic and hydrophobic characteristics, enabling it to participate in diverse chemical reactions. The hydroxyl group facilitates hydrogen bonding, enhancing reactivity, while the alkyne moiety allows for cycloaddition reactions crucial for synthesizing complex organic structures.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties:

- Anticancer Activity : Similar compounds have demonstrated significant anticancer effects. For instance, derivatives of rocaglamide, which share structural features with this compound, have shown potent activity against various human cancer cell lines through mechanisms such as apoptosis induction and signaling pathway modulation .

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties. Its ability to interact with specific molecular targets could influence inflammatory pathways, making it a candidate for therapeutic applications.

- Enzyme Interactions : Studies suggest that the compound may interact with various enzymes and receptors, influencing their activity and potentially leading to therapeutic benefits.

The biological activity of this compound is likely mediated through several mechanisms:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, affecting their conformation and function.

- Membrane Interaction : The hydrophobic nature of the alkyne group may allow the compound to integrate into lipid membranes, altering membrane fluidity and potentially impacting cellular signaling pathways.

Table 1: Summary of Biological Activities

Case Study: Anticancer Research

A study focusing on similar compounds to this compound found that derivatives like rocaglamide exhibited significant anticancer activity across multiple human cancer cell lines. The mechanism involved inhibition of the MEK-ERK-MNK1 signaling pathway, leading to apoptosis in cancer cells while sparing healthy cells . This suggests that this compound could have similar anticancer properties worth exploring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.